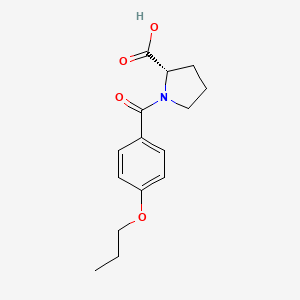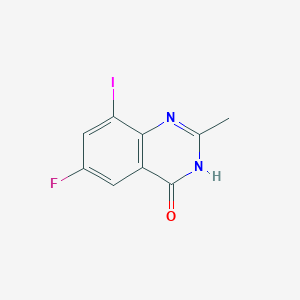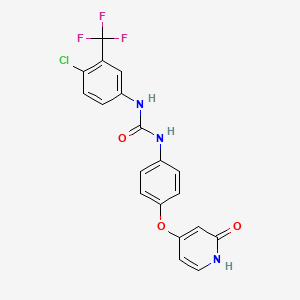
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a urea moiety, a trifluoromethyl group, and a pyridinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chloro-3-(trifluoromethyl)aniline and 4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)aniline intermediates. These intermediates are then coupled using a urea-forming reaction, often facilitated by reagents such as phosgene or isocyanates under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)urea
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-aminophenyl)urea
Uniqueness: 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea is unique due to the presence of the 2-oxo-1,2-dihydropyridin-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
228400-57-5 |
|---|---|
Molekularformel |
C19H13ClF3N3O3 |
Molekulargewicht |
423.8 g/mol |
IUPAC-Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1H-pyridin-4-yl)oxy]phenyl]urea |
InChI |
InChI=1S/C19H13ClF3N3O3/c20-16-6-3-12(9-15(16)19(21,22)23)26-18(28)25-11-1-4-13(5-2-11)29-14-7-8-24-17(27)10-14/h1-10H,(H,24,27)(H2,25,26,28) |
InChI-Schlüssel |
GWHHXBWSMOORQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=O)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



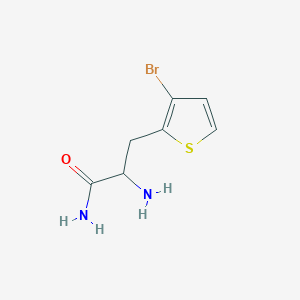

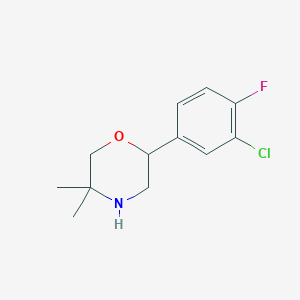
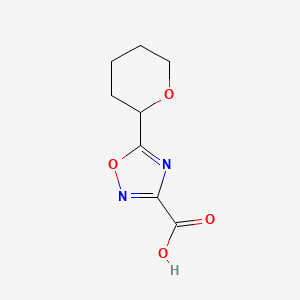

![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)

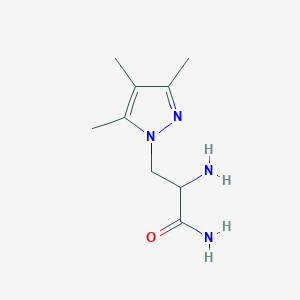
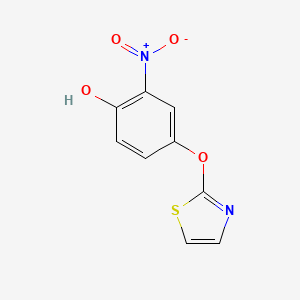

![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
